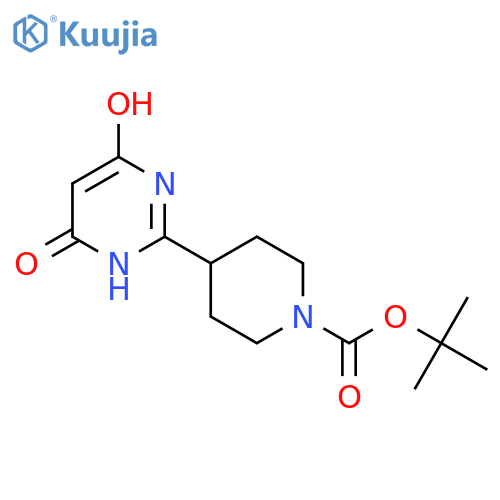Cas no 2877670-30-7 (Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
tert-ブチル4-(4,6-ジヒドロキシピリミジン-2-イル)ピペリジン-1-カルボキシラートは、ピリミジン骨格とピペリジン環を有する有機化合物です。分子内に2つのヒドロキシ基を有することから、金属イオンとのキレート能や水素結合形成能に優れ、医薬品中間体や配位子としての応用が期待されます。Boc保護基を有するため、ピペリジン窒素の選択的反応が可能であり、有機合成における多段階反応での利用に適しています。結晶性が良好なため精製が容易で、安定性にも優れる点が特徴です。特に核酸関連化合物の合成や触媒設計分野での利用価値が高い化合物です。

2877670-30-7 structure
商品名:Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2877670-30-7
- tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate
- AKOS040854203
- F1919-6821
- Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate
-
- インチ: 1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)12-15-10(18)8-11(19)16-12/h8-9H,4-7H2,1-3H3,(H2,15,16,18,19)
- InChIKey: YXJOKQQZLQTLNW-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(C2=NC(=CC(N2)=O)O)CC1)=O
計算された属性
- せいみつぶんしりょう: 295.15320616g/mol
- どういたいしつりょう: 295.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1919-6821-5μmol |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 5μl |
$63.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-25mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 25mg |
$109.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-50mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 50mg |
$160.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-5mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 5mg |
$69.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-10mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 10mg |
$79.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-20mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 20mg |
$99.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-10μmol |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 10μl |
$69.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-20μmol |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 20μl |
$79.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-15mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 15mg |
$89.0 | 2023-05-08 | |
| Life Chemicals | F1919-6821-3mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 3mg |
$63.0 | 2023-05-08 |
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
2877670-30-7 (Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate) 関連製品
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
